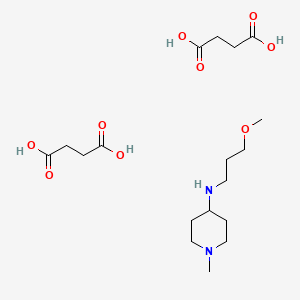
N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Methoxypropyl)acrylamide” is a compound used in scientific research . It has been studied for its use in radiotherapy dosimetry . “3-Methoxypropylamine” is another related compound with the molecular formula C4H11NO .
Synthesis Analysis
While specific synthesis information for “N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate” was not found, a related compound “N-(3-Methoxypropyl)acrylamide” has been studied in the context of polymer-gel dosimeters for radiotherapy .Chemical Reactions Analysis
“N-(3-Methoxypropyl)acrylamide” has been studied in the context of polymer-gel dosimeters for radiotherapy, where it undergoes reactions upon irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxypropylamine” can be found on ChemSpider and MilliporeSigma .Applications De Recherche Scientifique
- Findings : Adding lithium chloride (LiCl) to NMPAGAT improves its dose-response performance. NMPAGAT-LiCl gels exhibit enhanced sensitivity, especially at concentrations of 1000 mM LiCl .
- Advantages : NMPAGAT gel dosimeters offer high accuracy and resolution compared to traditional 1D and 2D dosimeters .
- Measurement Technique : MRI or NMR measures relaxation rates (R1 and R2) to assess dose distribution .
- Purpose : These dosimeters aid in validating radiotherapy treatment plans and assessing the influence of radiation energy, dose, and dose rate .
- Temperature Effects : Dose-response decreases with increasing scanning temperature, but R2 remains unaffected by irradiation temperature changes within 15–25 °C .
Radiotherapy Dosimetry
Treatment Planning Validation
MRI/NMR Readout
Anoxic and Normoxic Dosimeters
Stability and Scanning Temperature
Dose Rate and Photon Energy Independence
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
butanedioic acid;N-(3-methoxypropyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2C4H6O4/c1-12-7-4-10(5-8-12)11-6-3-9-13-2;2*5-3(6)1-2-4(7)8/h10-11H,3-9H2,1-2H3;2*1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNWKGNNNBUTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCOC.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)


![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)

![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)
